炭酸マグネシウム

概要

説明

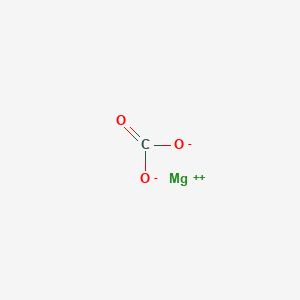

炭酸マグネシウムは、化学式 MgCO₃ で表される無機塩です。無色または白色の固体で、マグネサイト鉱物として自然に存在します。炭酸マグネシウムは、二水和物(バリントン石)、三水和物(ネスケホナイト)、五水和物(ランスフォージ石)などの様々な水和形態で知られています。 この化合物は、そのユニークな特性により、様々な産業で広く使用されています .

製造方法

合成経路と反応条件

炭酸マグネシウムは、いくつかの方法で合成することができます。一般的な実験室的方法の1つは、塩化マグネシウムなどの可溶性マグネシウム塩と重炭酸ナトリウムの反応です。 反応は以下の通りに表すことができます: [ \text{MgCl}2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] この反応は、通常、室温で水溶液中で起こります {_svg_2}.

工業生産方法

工業的には、炭酸マグネシウムは、水酸化マグネシウムスラリーの炭酸化によって製造されます。このプロセスは、スラリーに二酸化炭素ガスをバブリングし、炭酸マグネシウムを沈殿させることからなります。 反応は以下の通りです: [ \text{Mg(OH)}2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] この方法は効率的で、大規模な炭酸マグネシウムの生産に広く使用されています {_svg_3}.

作用機序

炭酸マグネシウムは、主に胃の中の塩酸との反応によって作用します。この反応により、過剰な胃酸が中和され、塩化マグネシウム、水、および二酸化炭素が生成されます。 胃酸の中和により、胃もたれや消化不良の症状が緩和されます . さらに、マグネシウムイオンは、酵素の活性化や筋肉の機能など、様々な生化学的プロセスにおいて重要な役割を果たしています .

科学的研究の応用

Magnesium carbonate has a wide range of scientific research applications:

Chemistry: It is used as a drying agent and a precursor for the synthesis of other magnesium compounds.

Biology: Magnesium carbonate is used in the preparation of biological buffers and as a component in cell culture media.

Medicine: It is used as an antacid to relieve symptoms of indigestion and heartburn.

Industry: Magnesium carbonate is used in the production of refractory materials, rubber, cosmetics, and fireproofing agents.

生化学分析

Biochemical Properties

Magnesium carbonate plays a crucial role in numerous biochemical reactions. It acts as a source of magnesium ions (Mg²⁺), which are essential cofactors for over 300 enzymatic reactions in the body. These reactions include those involved in energy production, protein synthesis, and nucleic acid metabolism. Magnesium carbonate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activity by stabilizing the structures of ATP and other nucleotide triphosphates . Additionally, magnesium carbonate helps maintain the structural integrity of ribosomes and nucleic acids, ensuring proper cellular function.

Cellular Effects

Magnesium carbonate influences various cellular processes, including cell signaling, gene expression, and metabolism. It modulates the activity of ion channels and transporters, affecting cellular ion homeostasis and signaling pathways. For instance, magnesium ions derived from magnesium carbonate can regulate the activity of calcium channels, impacting muscle contraction and neurotransmitter release . Furthermore, magnesium carbonate affects gene expression by acting as a cofactor for transcription factors and enzymes involved in DNA replication and repair. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, magnesium carbonate exerts its effects through various mechanisms. It binds to biomolecules such as nucleotides, proteins, and lipids, influencing their structure and function. Magnesium ions from magnesium carbonate can activate or inhibit enzymes by binding to their active sites or allosteric sites . For example, magnesium ions are required for the activation of ATPases, which hydrolyze ATP to provide energy for cellular processes. Additionally, magnesium carbonate can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium carbonate can change over time due to its stability and degradation. Magnesium carbonate is relatively stable under normal conditions but can decompose at high temperatures to form magnesium oxide and carbon dioxide . Long-term studies have shown that magnesium carbonate can maintain its biochemical activity over extended periods, although its effectiveness may decrease with prolonged exposure to moisture or acidic environments. In vitro and in vivo studies have demonstrated that magnesium carbonate can have sustained effects on cellular function, including maintaining ion homeostasis and supporting enzymatic activity.

Dosage Effects in Animal Models

The effects of magnesium carbonate vary with different dosages in animal models. At low to moderate doses, magnesium carbonate can enhance cellular function and support metabolic processes. At high doses, it may cause adverse effects such as gastrointestinal disturbances, including diarrhea and abdominal pain . Studies have shown that there is a threshold effect, where the benefits of magnesium carbonate plateau at a certain dosage, and further increases in dosage do not result in additional benefits. Toxicity studies in animal models have indicated that extremely high doses of magnesium carbonate can lead to hypermagnesemia, characterized by elevated magnesium levels in the blood, which can be harmful.

Metabolic Pathways

Magnesium carbonate is involved in several metabolic pathways, primarily through its role as a source of magnesium ions. These ions are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Magnesium carbonate also interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are key regulators of metabolic flux. By influencing these enzymes, magnesium carbonate can affect the overall rate of metabolic reactions and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, magnesium carbonate is transported and distributed through various mechanisms. Magnesium ions derived from magnesium carbonate can be transported across cell membranes by specific transporters such as TRPM6 and TRPM7 . These transporters facilitate the uptake of magnesium ions into cells, where they can participate in biochemical reactions. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The distribution of magnesium carbonate within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

Magnesium carbonate and its derived ions are localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, magnesium ions participate in numerous enzymatic reactions and help maintain cellular ion homeostasis . Within mitochondria, magnesium ions are involved in ATP synthesis and the regulation of mitochondrial membrane potential. In the nucleus, magnesium ions play a role in DNA replication, repair, and transcription by interacting with nucleic acids and chromatin remodeling complexes. The subcellular localization of magnesium carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

準備方法

Synthetic Routes and Reaction Conditions

Magnesium carbonate can be synthesized through several methods. One common laboratory method involves the reaction between a soluble magnesium salt, such as magnesium chloride, and sodium bicarbonate. The reaction can be represented as follows: [ \text{MgCl}_2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods

Industrially, magnesium carbonate is produced by the carbonation of magnesium hydroxide slurry. This process involves bubbling carbon dioxide gas through the slurry, resulting in the precipitation of magnesium carbonate. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] This method is efficient and widely used in the production of magnesium carbonate on a large scale .

化学反応の分析

反応の種類

炭酸マグネシウムは、いくつかの種類の化学反応を起こします。これらには、以下のものが含まれます。

分解: 加熱すると、炭酸マグネシウムは酸化マグネシウムと二酸化炭素を生成して分解します。 [ \text{MgCO}3 \rightarrow \text{MgO} + \text{CO}_2 ]

酸との反応: 炭酸マグネシウムは、酸と反応して、対応するマグネシウム塩、水、および二酸化炭素を生成します。たとえば、塩酸との反応では、[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

硫酸との反応: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

一般的な試薬と条件

炭酸マグネシウムとの反応で使用される一般的な試薬には、塩酸、硫酸、酢酸などがあります。 これらの反応は通常、室温で起こり、マグネシウム塩の生成と二酸化炭素の放出をもたらします {_svg_4}.

科学研究における用途

炭酸マグネシウムは、科学研究において幅広い用途があります。

類似化合物との比較

炭酸マグネシウムは、酸化マグネシウムなどの他のマグネシウム化合物と比較することができます。

酸化マグネシウム (MgO): 炭酸マグネシウムとは異なり、酸化マグネシウムはより強い塩基であり、耐火材や栄養補助食品として使用されます。

水酸化マグネシウム (Mg(OH)₂): 牛乳石灰として知られており、制酸剤や緩下剤として使用されます。

硫酸マグネシウム (MgSO₄):

炭酸マグネシウムは、乾燥剤と制酸剤の両方として作用する能力に加えて、様々な産業用途で重要な役割を果たすという点でユニークです。 その汎用性と幅広い用途により、炭酸マグネシウムは複数の分野で貴重な化合物となっています .

特性

CAS番号 |

13717-00-5 |

|---|---|

分子式 |

CH2MgO3 |

分子量 |

86.33 g/mol |

IUPAC名 |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Mg+2] |

正規SMILES |

C(=O)(O)O.[Mg] |

沸点 |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

密度 |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

| 546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |

|

物理的記述 |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

関連するCAS |

7757-69-9 |

賞味期限 |

STABLE IN AIR |

溶解性 |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

同義語 |

anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of magnesium carbonate hydrates [, ].

A: To enhance compatibility with polymers like polyethylene and polypropylene, magnesium carbonate is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].

A: Magnesium carbonate is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized magnesium carbonate improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The magnesium carbonate decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.

A: Yes, magnesium carbonate can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the magnesium carbonate, resulting in the formation of magnesium oxide with controlled particle size and morphology [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)